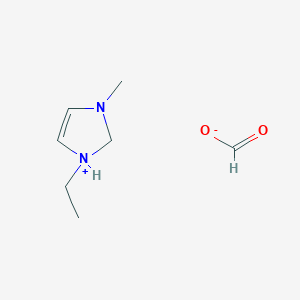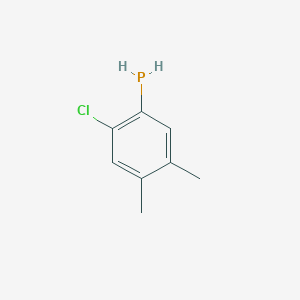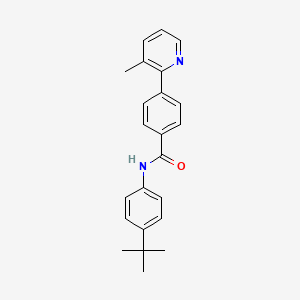
Tributyl(4-methylpenta-1,4-dien-1-YL)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is an organotin compound with the molecular formula C17H32Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a 4-methylpenta-1,4-dien-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 4-methylpenta-1,4-dien-1-yl halide under inert conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of polymers and as a stabilizer in PVC.
作用機序
The mechanism by which tributyl(4-methylpenta-1,4-dien-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the tin atom stabilizes the radical intermediate, allowing for controlled reactions.
類似化合物との比較
Similar Compounds
Tributylstannane: Similar structure but lacks the 4-methylpenta-1,4-dien-1-yl group.
Triphenylstannane: Contains phenyl groups instead of butyl groups.
Tetraethylstannane: Contains ethyl groups instead of butyl groups.
Uniqueness
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is unique due to the presence of the 4-methylpenta-1,4-dien-1-yl group, which imparts specific reactivity and properties. This group allows for unique interactions and reactions that are not possible with other organotin compounds.
特性
CAS番号 |
794517-29-6 |
|---|---|
分子式 |
C18H36Sn |
分子量 |
371.2 g/mol |
IUPAC名 |
tributyl(4-methylpenta-1,4-dienyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4H,2,5H2,3H3;3*1,3-4H2,2H3; |
InChIキー |
ZYGGCRAHNBUOFD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
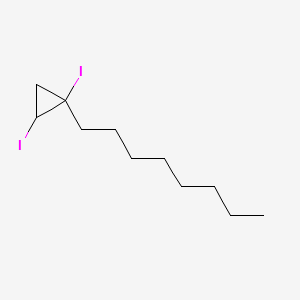
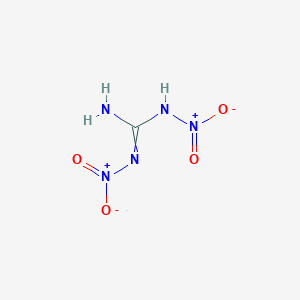
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
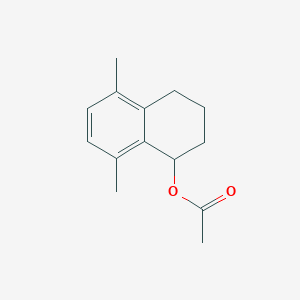
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
